2-(Quinolin-4-YL)acetaldehyde

Description

BenchChem offers high-quality 2-(Quinolin-4-YL)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Quinolin-4-YL)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

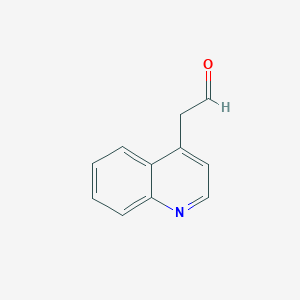

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPQHAAUCSUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627139 | |

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545423-96-9 | |

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Quinolin-4-YL)acetaldehyde: Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(quinolin-4-yl)acetaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on its core chemical properties, structure, and potential synthetic routes based on established quinoline chemistry. The document further explores the expected reactivity and spectroscopic characteristics of the title compound, drawing parallels with closely related analogues. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the quinoline scaffold and its derivatives, providing a foundational understanding for future research and application.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3] The versatility of the quinoline core allows for substitution at various positions, leading to a vast chemical space for the design of novel therapeutic agents. The introduction of an acetaldehyde moiety at the 4-position of the quinoline ring, as in 2-(quinolin-4-yl)acetaldehyde, offers a reactive functional group that can be readily modified to generate a library of derivatives for biological screening.

Chemical Identity and Structure

Nomenclature and Identification

-

Systematic Name: 2-(Quinolin-4-yl)acetaldehyde

-

Other Names: 4-Quinolineacetaldehyde

-

CAS Number: 545423-96-9[4]

-

Molecular Formula: C₁₁H₉NO

-

Molecular Weight: 171.19 g/mol

Structural Elucidation

The structure of 2-(quinolin-4-yl)acetaldehyde consists of a quinoline ring substituted at the 4-position with an acetaldehyde group. The aldehyde functionality imparts electrophilic character to the carbonyl carbon and acidity to the α-protons, making it a versatile handle for various chemical transformations.

Figure 1: Chemical structure of 2-(quinolin-4-yl)acetaldehyde.

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data, the following physicochemical properties are predicted based on computational models. These values should be considered as estimates.

| Property | Predicted Value |

| Molecular Weight | 171.19 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 29.1 Ų |

Synthesis of 2-(Quinolin-4-YL)acetaldehyde: Plausible Strategies

From 4-Methylquinoline (Lepidine)

A plausible and direct approach involves the functionalization of 4-methylquinoline (lepidine).

Figure 2: Proposed synthesis from 4-methylquinoline.

Protocol:

-

Radical Bromination: 4-Methylquinoline can be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride to yield 4-(bromomethyl)quinoline.

-

Cyanation: The resulting 4-(bromomethyl)quinoline can undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to afford 2-(quinolin-4-yl)acetonitrile.

-

Reduction: The nitrile can then be selectively reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Causality: This route is attractive due to the commercial availability of 4-methylquinoline. The stepwise functionalization of the methyl group provides a controlled approach to the target aldehyde.

From 4-Chloroquinoline

Another viable strategy starts from the readily available 4-chloroquinoline.

Figure 3: Proposed synthesis from 4-chloroquinoline.

Protocol:

-

Cross-Coupling: 4-Chloroquinoline can be coupled with a vinylating agent, such as vinyltributyltin (in a Stille coupling) or potassium vinyltrifluoroborate (in a Suzuki coupling), using a palladium catalyst to introduce a vinyl group at the 4-position, yielding 4-vinylquinoline.

-

Oxidative Cleavage: The vinyl group can then be oxidatively cleaved to the aldehyde. This can be achieved through ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) or by using a two-step procedure involving dihydroxylation with osmium tetroxide followed by cleavage with sodium periodate.

Causality: This approach leverages the well-established palladium-catalyzed cross-coupling reactions, which offer a high degree of functional group tolerance. The choice of oxidative cleavage method can be tailored to the specific reaction conditions and scale.

Expected Reactivity

The chemical reactivity of 2-(quinolin-4-yl)acetaldehyde is dictated by the interplay between the quinoline ring and the acetaldehyde moiety.

-

Aldehyde Chemistry: The aldehyde group is expected to undergo typical reactions of aliphatic aldehydes, including:

-

Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.

-

Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.[5]

-

Reductive Amination: Formation of amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

-

Oxidation: Conversion to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid, using oxidizing agents.

-

Reduction: Formation of the corresponding alcohol, 2-(quinolin-4-yl)ethanol, upon treatment with reducing agents like sodium borohydride.

-

-

Quinoline Ring Chemistry: The quinoline ring can participate in various reactions, although the reactivity will be influenced by the electron-withdrawing nature of the acetaldehyde substituent.

-

Electrophilic Aromatic Substitution: Generally occurs on the benzene ring, with the position of substitution directed by the existing groups.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group or a good leaving group.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of 2-(quinolin-4-yl)acetaldehyde can be predicted based on the analysis of its structure and data from analogous compounds.

1H NMR Spectroscopy

-

Aldehydic Proton: A characteristic singlet or triplet (due to coupling with the adjacent methylene protons) in the downfield region, typically between δ 9-10 ppm.

-

Methylene Protons: A doublet coupled to the aldehydic proton, expected to appear in the range of δ 3.5-4.5 ppm.

-

Quinoline Protons: A complex multiplet pattern in the aromatic region (δ 7.0-9.0 ppm) corresponding to the seven protons on the quinoline ring. The proton at the 2-position is expected to be the most downfield due to the anisotropic effect of the nitrogen atom.

13C NMR Spectroscopy

-

Carbonyl Carbon: A resonance in the highly downfield region, typically around δ 190-200 ppm.

-

Methylene Carbon: A resonance in the aliphatic region, likely between δ 40-60 ppm.

-

Quinoline Carbons: Nine distinct signals in the aromatic region (δ 120-160 ppm), with the carbon atoms attached to nitrogen (C2 and C8a) appearing at the lower field end of this range.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde, expected around 1720-1740 cm⁻¹.[6]

-

Aldehydic C-H Stretch: Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.[6]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

C=C and C=N Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the quinoline ring.

Mass Spectrometry

-

Molecular Ion Peak (M+): Expected at m/z = 171, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO, 29 Da) and McLafferty rearrangement if a gamma-hydrogen is available. Fragmentation of the quinoline ring would also be observed.

Potential Applications in Drug Discovery and Research

The structural features of 2-(quinolin-4-yl)acetaldehyde make it a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The reactive aldehyde group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships. Given the broad biological activities of quinoline derivatives, compounds derived from 2-(quinolin-4-yl)acetaldehyde could be investigated for:

-

Anticancer Activity: Many quinoline-based compounds have shown potent anticancer effects.[7]

-

Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs.[8]

-

Enzyme Inhibition: The molecule could serve as a scaffold for the design of specific enzyme inhibitors.

Conclusion

2-(Quinolin-4-yl)acetaldehyde represents a valuable, yet underexplored, building block in the vast landscape of quinoline chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide has provided a thorough overview of its predicted properties, plausible synthetic strategies, and expected reactivity based on established chemical principles. It is our hope that this document will stimulate further research into this intriguing molecule, unlocking its potential for the development of novel compounds with significant applications in medicinal chemistry and beyond.

References

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

"2-(Quinolin-4-YL)acetaldehyde" CAS number and molecular weight

An In-depth Technical Guide to 2-(Quinolin-4-YL)acetaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. Compounds incorporating the quinoline ring system exhibit a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Among the vast library of quinoline derivatives, 2-(Quinolin-4-YL)acetaldehyde is a particularly valuable building block for the synthesis of more complex molecules. The presence of a reactive aldehyde group attached to the 4-position of the quinoline ring provides a versatile handle for chemical modifications, enabling the exploration of novel chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of 2-(Quinolin-4-YL)acetaldehyde, detailing its fundamental properties, synthesis, chemical reactivity, and applications for researchers and professionals in the field of drug development.

Core Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is essential for its effective use in research and development. The key identifiers and properties of 2-(Quinolin-4-YL)acetaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 545423-96-9 | [3] |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.19 g/mol | [4] |

| IUPAC Name | 2-(quinolin-4-yl)acetaldehyde | N/A |

| Synonyms | 4-Quinolineacetaldehyde | [3] |

Synthesis and Mechanistic Considerations

The construction of the quinoline ring system is a well-established area of organic chemistry, with several named reactions available to synthetic chemists. The Friedländer synthesis, first reported in 1882, is a classic and straightforward method for preparing quinolines.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[5]

To synthesize a precursor for 2-(Quinolin-4-YL)acetaldehyde, a strategic application of the Friedländer condensation or a related method is required to generate a 4-substituted quinoline with a side chain that can be subsequently converted to the desired acetaldehyde functionality.

Experimental Protocol: A Plausible Synthetic Route

Below is a detailed, step-by-step methodology for a plausible synthesis of 2-(Quinolin-4-YL)acetaldehyde. This protocol is based on established chemical principles for quinoline synthesis and subsequent functional group transformations.

Step 1: Synthesis of 4-Methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that is often more reliable and uses milder conditions. It involves the reaction of an α,β-unsaturated carbonyl compound (generated in situ from an aldehyde or ketone) with an aniline in the presence of a Lewis acid or protic acid.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add aniline (0.1 mol) and concentrated hydrochloric acid (0.25 mol).

-

Addition of Reagents: Cool the mixture in an ice bath and slowly add crotonaldehyde (0.12 mol) from the dropping funnel with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the crude product.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methylquinoline can be purified by column chromatography on silica gel.

Step 2: Oxidation of 4-Methylquinoline to 2-(Quinolin-4-YL)acetaldehyde

Direct oxidation of the methyl group to an aldehyde can be achieved using selenium dioxide (SeO₂), a specific reagent for the oxidation of activated methyl and methylene groups.

-

Reaction Setup: In a round-bottom flask, dissolve the purified 4-methylquinoline (0.05 mol) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide (0.05 mol) to the solution.

-

Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed. A black precipitate of elemental selenium will form as the reaction proceeds.

-

Work-up: Cool the reaction mixture and filter to remove the selenium precipitate. Dilute the filtrate with water and neutralize with a base (e.g., sodium bicarbonate).

-

Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. The final product, 2-(Quinolin-4-YL)acetaldehyde, should be purified by column chromatography. Due to the potential instability of aldehydes, it is advisable to use the product immediately or store it under an inert atmosphere at a low temperature.

Synthesis Workflow Diagram

Caption: Plausible synthesis of 2-(Quinolin-4-YL)acetaldehyde.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 2-(Quinolin-4-YL)acetaldehyde is dominated by the aldehyde functional group, making it a versatile intermediate for organic synthesis.[6]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid, using common oxidizing agents like potassium permanganate or Jones reagent. This acid derivative can then be used in amide coupling reactions to generate a diverse library of compounds.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(quinolin-4-yl)ethanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[7]

-

Condensation Reactions: As an aldehyde with α-hydrogens, it can participate in aldol condensation reactions, either with itself or with other carbonyl compounds.[7] It can also undergo Knoevenagel condensation with active methylene compounds. These reactions are powerful tools for carbon-carbon bond formation.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminoethylquinolines. This is a highly valuable reaction in medicinal chemistry for introducing amine functionalities.

-

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphonium ylide in the Wittig reaction, allowing for the extension of the side chain.

Applications in Research and Drug Development

Quinoline derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][7] 2-(Quinolin-4-YL)acetaldehyde serves as a key starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Many quinoline-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[8] The ability to derivatize the acetaldehyde moiety allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs. Schiff bases derived from quinoline aldehydes have been shown to form metal complexes with significant antimicrobial properties.[7]

-

Kinase Inhibitors: The quinoline ring can act as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases. For example, certain quinoline derivatives have been found to inhibit signaling pathways involving FLT3 and SRPK1.[9]

-

Neurological Applications: The quinoline core is also found in compounds targeting the central nervous system. The versatility of 2-(Quinolin-4-YL)acetaldehyde allows for its incorporation into structures designed to modulate neurotransmitter receptors or enzymes.

Conclusion

2-(Quinolin-4-YL)acetaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the creation of diverse molecular libraries. The proven track record of the quinoline scaffold in medicinal chemistry ensures that derivatives of this compound will continue to be promising candidates for the development of new therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage this powerful building block.

References

-

PubChem. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764. [Link]

-

PubChem. 2-(4-methyl-2-oxo-1H-quinolin-6-yl)acetaldehyde | C12H11NO2. [Link]

-

ResearchGate. The reaction of 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde in the presence of piperidine. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

-

MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Wikipedia. Acetaldehyde. [Link]

-

PubChem. Acetaldehyde | CH3CHO | CID 177. [Link]

-

CloudSDS. Acetaldehyde: Properties, Risks, Safety, and Industrial Applications Explained. [Link]

-

ResearchGate. 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(quinolin-4-yl)acetaldehyde | 545423-96-9 [amp.chemicalbook.com]

- 4. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(Quinolin-4-YL)acetaldehyde: A Technical Guide for Researchers

Introduction: The Imperative of Spectroscopic Validation

In the synthesis of novel chemical entities, particularly those with potential pharmacological activity, rigorous structural elucidation is a foundational requirement. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, offering a detailed fingerprint of its atomic composition and connectivity. For a molecule like 2-(Quinolin-4-YL)acetaldehyde, which incorporates both a heterocyclic quinoline core and a reactive acetaldehyde functional group, a multi-faceted spectroscopic approach is essential.[5] This guide will delve into the anticipated spectral features, explaining the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and energetic electrons.

Molecular Structure and Key Features

2-(Quinolin-4-YL)acetaldehyde possesses a quinoline ring system substituted at the 4-position with an acetaldehyde group. This structure presents several key features that will manifest in its spectra:

-

Aromatic Quinoline Core: A bicyclic heteroaromatic system containing a benzene ring fused to a pyridine ring. This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational modes in the IR spectrum.

-

Aldehyde Group (-CHO): This functional group has highly diagnostic spectroscopic signatures, including a unique proton resonance in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and a strong carbonyl stretching vibration in the IR spectrum.

-

Methylene Bridge (-CH₂-): The methylene group connecting the quinoline ring to the aldehyde group will exhibit characteristic NMR signals influenced by both moieties.

Below is a visual representation of the molecular structure and a workflow for its spectroscopic analysis.

Caption: Molecular structure of 2-(Quinolin-4-YL)acetaldehyde and a typical workflow for its spectroscopic characterization.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2-(Quinolin-4-YL)acetaldehyde in a deuterated solvent (e.g., CDCl₃) would provide key information on the number of distinct proton environments, their chemical shifts, and their coupling patterns.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9][10]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aldehydic H (-CHO) | 9.8 - 10.0 | Triplet (t) | 1H |

| Quinoline H2 | 8.8 - 9.0 | Doublet (d) | 1H |

| Quinoline H3 | 7.4 - 7.6 | Doublet (d) | 1H |

| Quinoline H5, H8 | 8.0 - 8.2 | Multiplet (m) | 2H |

| Quinoline H6, H7 | 7.6 - 7.9 | Multiplet (m) | 2H |

| Methylene H (-CH₂-) | 4.0 - 4.2 | Doublet (d) | 2H |

Interpretation of Predicted ¹H NMR Spectrum

-

Aldehydic Proton: A highly deshielded proton, appearing as a triplet in the downfield region (9.8-10.0 ppm) due to coupling with the adjacent methylene protons.[11]

-

Quinoline Protons: The protons on the quinoline ring will appear in the aromatic region (7.4-9.0 ppm). The H2 proton is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.[6][7] The specific coupling patterns will depend on the adjacent protons.

-

Methylene Protons: The two protons of the methylene bridge are expected to appear as a doublet around 4.0-4.2 ppm, being deshielded by both the aromatic quinoline ring and the electron-withdrawing aldehyde group. This doublet arises from coupling to the aldehydic proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C (-CHO) | 198 - 202 |

| Quinoline C4 | 148 - 150 |

| Quinoline C2 | 150 - 152 |

| Other Quinoline C | 120 - 148 |

| Methylene C (-CH₂-) | 45 - 50 |

Interpretation of Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of 198-202 ppm.[12]

-

Quinoline Carbons: The carbons of the quinoline ring will resonate in the aromatic region (120-152 ppm). The carbon attached to the acetaldehyde group (C4) and the carbon adjacent to the nitrogen (C2) are expected to be the most downfield among the quinoline carbons.[12]

-

Methylene Carbon: The methylene carbon will appear in the aliphatic region, around 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[13][14][15][16]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14][15][16]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[17]

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium, sharp |

| C=O stretch (aldehyde) | 1700-1710 | Strong, sharp |

| C=C and C=N stretch (aromatic) | 1500-1600 | Medium to strong |

| C-H bend (aromatic) | 690-900 | Medium to strong |

Interpretation of Predicted IR Spectrum

-

Aldehyde C-H Stretch: The presence of two characteristic medium-intensity peaks in the 2850-2720 cm⁻¹ region is a strong indicator of an aldehyde functional group.[18][19][20]

-

Carbonyl C=O Stretch: A strong, sharp absorption band around 1705 cm⁻¹ is expected for the carbonyl group of an aldehyde conjugated with an aromatic ring.[18][19][20]

-

Aromatic Vibrations: Multiple bands in the 1600-1500 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the quinoline ring. The C-H bending vibrations of the aromatic protons will appear in the fingerprint region (below 900 cm⁻¹).[21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[22][23][24]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in a high vacuum, causing them to ionize and fragment.[22][23][24][25][26]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₉NO), which is approximately 171.07.[27][28]

-

Key Fragmentation Patterns:

-

Loss of CHO (m/z 29): A significant fragment may be observed at M-29, corresponding to the loss of the formyl radical, resulting in a quinolin-4-ylmethyl cation.

-

Loss of H (m/z 1): A peak at M-1, representing the loss of a hydrogen atom, is also possible.

-

Quinoline Ring Fragmentation: The quinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN (m/z 27).[29][30]

-

The fragmentation pattern provides a structural fingerprint that can be compared with known fragmentation behaviors of quinoline and aldehyde compounds.[1][2][4][29][30]

Caption: A simplified predicted fragmentation pathway for 2-(Quinolin-4-YL)acetaldehyde in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 2-(Quinolin-4-YL)acetaldehyde. By combining foundational spectroscopic principles with data from analogous structures, we have constructed a detailed and scientifically grounded framework for the characterization of this important synthetic intermediate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable reference for researchers in the synthesis and validation of this and related quinoline derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the structural elucidation process.

References

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1428, 615-623.

-

Mass spectra analysis of quinoline alkaloids detected in Sauuda fruticose leads to novel biosynthesis pathway of quinoline alkaloids. ResearchGate. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Available at: [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. Available at: [Link]

-

Electron Ionization for GC–MS. LCGC International. Available at: [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Available at: [Link]

-

How is Potassium Bromide Used in Infrared Spectroscopy?. (2022). AZoM. Available at: [Link]

-

KBr Pellet Method. Shimadzu. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

-

IR spectroscopy no. 4 How to make and run a KBR pellet continued at Bryn Mawr College. (2009). YouTube. Available at: [Link]

-

Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub. Available at: [Link]

-

Electron Ionization: More Ins and Outs. (2006). Spectroscopy Online. Available at: [Link]

-

How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Specac. Available at: [Link]

-

KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019). AntsLAB. Available at: [Link]

-

Electron Ionization Sources: The Basics. (2006). Spectroscopy Online. Available at: [Link]

-

The 1H-NMR experiment. (2022). Chemistry LibreTexts. Available at: [Link]

-

Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. eGyanKosh. Available at: [Link]

-

Natarajan, J., et al. (2009). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine-Resistant Malaria. Journal of Medicinal Chemistry, 52(5), 1345-1355. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC - NIH. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Royal Society of Chemistry. Available at: [Link]

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. Available at: [Link]

-

2-(Quinolin-2-YL)acetaldehyde. PubChem. Available at: [Link]

-

Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). PubMed. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Structure of 4-aminoquinoline derivatives. ResearchGate. Available at: [Link]

-

Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available at: [Link]

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. Available at: [Link]

-

Quinoline. SpectraBase. Available at: [Link]

-

2_(quinolin_4_yl)acetaldehyde 2_(quinolin_4_yl)acetald. Clonagen. Available at: [Link]

-

4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central. Available at: [Link]

-

2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (2024). MDPI. Available at: [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

Sources

- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetaldehyde(75-07-0) 1H NMR [m.chemicalbook.com]

- 12. tsijournals.com [tsijournals.com]

- 13. azom.com [azom.com]

- 14. shimadzu.com [shimadzu.com]

- 15. kindle-tech.com [kindle-tech.com]

- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. cdnsciencepub.com [cdnsciencepub.com]

- 30. chempap.org [chempap.org]

A Comprehensive Technical Guide to the Synthesis of 2-(Quinolin-4-YL)acetaldehyde from Quinoline

Executive Summary

2-(Quinolin-4-yl)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for more complex molecular architectures. Its synthesis from readily available quinoline derivatives presents a common challenge in organic synthesis: the controlled introduction and manipulation of a functionalized two-carbon side chain at the C4 position. This guide provides an in-depth, field-proven methodology for the synthesis of 2-(quinolin-4-yl)acetaldehyde, starting from the commercially available precursor, 4-methylquinoline (lepidine). We will detail a robust two-step synthetic sequence: (1) the selective metal-free oxidation of 4-methylquinoline to the key intermediate, quinoline-4-carbaldehyde, and (2) the subsequent one-carbon homologation of this aldehyde via a Wittig reaction to yield the target compound. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and strategic considerations that ensure reproducibility and success.

Introduction: The Quinoline Scaffold and the Utility of C4-Functionalized Aldehydes

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline nucleus, particularly at the C4 position, allows for the exploration of new chemical space and the modulation of pharmacological profiles. Aldehydes, such as the target 2-(quinolin-4-yl)acetaldehyde, are exceptionally versatile intermediates. The aldehyde moiety can participate in a vast array of chemical transformations, including reductive aminations, condensations, and oxidations, providing a gateway to diverse libraries of novel quinoline-based compounds. This guide focuses on a reliable and efficient pathway to access this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for designing a practical and efficient synthesis. The target molecule, 2-(quinolin-4-yl)acetaldehyde, can be disconnected at the Cα-Cβ bond of the side chain, suggesting a one-carbon homologation of an existing C4-aldehyde. This leads back to quinoline-4-carbaldehyde, a stable and accessible intermediate. Quinoline-4-carbaldehyde, in turn, can be synthesized via the selective oxidation of the methyl group of 4-methylquinoline (lepidine), a readily available starting material derived from the broader quinoline family.

Caption: Retrosynthetic analysis for 2-(quinolin-4-yl)acetaldehyde.

Part 1: Synthesis of the Key Intermediate: Quinoline-4-carbaldehyde

The conversion of 4-methylquinoline to quinoline-4-carbaldehyde requires the selective oxidation of a benzylic-like methyl group. While various oxidants can achieve this, many are harsh, non-selective, or rely on toxic heavy metals. A superior, modern approach utilizes hypervalent iodine(III) reagents, which offer mild, metal-free conditions and excellent chemoselectivity, preventing over-oxidation to the carboxylic acid.[3]

Expertise & Causality: Why Hypervalent Iodine?

The choice of PIDA (phenyliodine diacetate) in the presence of an acid and water provides a controlled oxidation environment. PIDA is a powerful yet selective oxidant. Dichloroacetic acid (DCAA) acts as a catalyst to activate PIDA and facilitate the initial reaction with the substrate. The reaction is performed in DMSO, a solvent capable of participating in the reaction mechanism and stabilizing intermediates. This method is highly advantageous as it avoids the use of toxic metals like selenium or chromium and proceeds under operationally simple, room-temperature conditions.[3]

Experimental Protocol: Oxidation of 4-Methylquinoline

Materials & Reagents:

-

4-Methylquinoline (1.0 eq)

-

(Diacetoxyiodo)benzene (PIDA, 4.0 eq)

-

Dichloroacetic acid (DCAA, 3.0 eq)

-

Deionized Water (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-methylquinoline (0.5 mmol, 1.0 eq) in anhydrous DMSO (2.5 mL) in a round-bottom flask, add dichloroacetic acid (1.5 mmol, 3.0 eq) followed by deionized water (1.0 mmol, 2.0 eq).

-

Add (diacetoxyiodo)benzene (PIDA) (2.0 mmol, 4.0 eq) portion-wise to the mixture at room temperature.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing 20 mL of saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure quinoline-4-carbaldehyde.[3]

Data Summary: Oxidation Reaction

| Parameter | Value | Reference |

| Starting Material | 4-Methylquinoline | [3] |

| Key Reagent | (Diacetoxyiodo)benzene (PIDA) | [3] |

| Solvent | DMSO | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 48 h | [3] |

| Typical Yield | 70-85% | [3] |

| Product Purity | >97% (after chromatography) | [4] |

Part 2: Homologation to 2-(Quinolin-4-YL)acetaldehyde via Wittig Reaction

With quinoline-4-carbaldehyde in hand, the next critical step is to extend the carbon chain by one unit to form the target acetaldehyde. The Wittig reaction is a premier method for this transformation. Specifically, using methoxymethylenetriphenylphosphorane (Ph₃P=CH-OCH₃) converts the aldehyde into a methoxy vinyl ether. Subsequent hydrolysis of this vinyl ether under mild acidic conditions unmasks the aldehyde functionality.

Expertise & Causality: The Wittig Approach for Homologation

This two-stage homologation is a cornerstone of synthetic chemistry for several reasons:

-

Reliability: The Wittig reaction is one of the most dependable methods for C=C bond formation.

-

Mild Conditions: The reaction to form the vinyl ether and its subsequent hydrolysis are typically performed under conditions that are well-tolerated by the quinoline ring system.

-

Control: The process specifically adds a CH₂CHO equivalent, avoiding side reactions or rearrangements. The vinyl ether intermediate is stable enough to be isolated before hydrolysis, allowing for a clean conversion to the final product.

Caption: Overall workflow for the synthesis of 2-(quinolin-4-yl)acetaldehyde.

Experimental Protocol: Wittig Reaction and Hydrolysis

Step A: Synthesis of 4-(2-methoxyvinyl)quinoline

Materials & Reagents:

-

Methoxymethyl)triphenylphosphonium chloride (1.1 eq)

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Quinoline-4-carbaldehyde (1.0 eq)

-

Diethyl ether

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

-

In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a characteristic deep orange or red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

-

Dissolve quinoline-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product contains triphenylphosphine oxide. It can be purified by column chromatography or taken directly to the next step if sufficiently clean.

Step B: Hydrolysis to 2-(Quinolin-4-yl)acetaldehyde

Materials & Reagents:

-

Crude 4-(2-methoxyvinyl)quinoline from Step A

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl, e.g., 2M aqueous solution)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the crude vinyl ether from the previous step in THF.

-

Add 2M aqueous HCl and stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).

-

Once the hydrolysis is complete, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the final product, 2-(quinolin-4-yl)acetaldehyde, by silica gel chromatography. The aldehyde can be unstable, so it is often best used immediately in subsequent reactions.

Data Summary: Homologation Reaction

| Parameter | Stage | Value |

| Key Reagent | Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride |

| Base | Wittig Reaction | Potassium tert-butoxide |

| Solvent | Wittig Reaction | Anhydrous THF |

| Key Reagent | Hydrolysis | Aqueous HCl |

| Solvent | Hydrolysis | THF |

| Overall Yield | Two Stages | 60-75% |

Characterization and Validation

The identity and purity of the final product, 2-(quinolin-4-yl)acetaldehyde, must be confirmed through standard analytical techniques:

-

¹H NMR: Expect a characteristic triplet for the aldehyde proton (~9.8 ppm) and a doublet for the adjacent methylene protons (~3.9 ppm), along with signals corresponding to the quinoline ring protons.

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1725 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₁H₉NO should be observed.

Conclusion

This guide outlines a scientifically sound, reliable, and efficient two-step synthesis of 2-(quinolin-4-yl)acetaldehyde from 4-methylquinoline. The strategy leverages a modern, metal-free oxidation followed by a classic Wittig homologation. By providing detailed, self-validating protocols and explaining the causal reasoning behind the choice of reagents and conditions, this document equips researchers and drug development professionals with the necessary tools to successfully synthesize this versatile chemical intermediate.

References

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry (RSC Publishing).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis of quinolines. Organic Chemistry Portal.

-

Reissert reaction. Wikipedia. [Link]

-

Quinoline-4-carbaldehyde Information. Kuujia.com. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. Spring 2021 Meeting of the APS Ohio-Region Section. [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PMC - NIH. [Link]

-

Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes. ResearchGate. [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

-

Product Class 4: Quinolinones and Related Systems. Science of Synthesis. [Link]

-

Unusual Spontaneous Oxidation of 2,2'‐(Quinolin‐2‐ylmethylene)bis(1H‐indene‐1,3(2H)‐dione): An Experimental and Theoretical Study of the Mechanism. ResearchGate. [Link]

-

Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. ResearchGate. [Link]

-

The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]

-

17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

-

Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

-

Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

-

Functionalization of Pyridines via Reissert-Henze Reaction. [Source not further specified]. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

-

Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. ResearchGate. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

-

Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C - RSC Publishing. [Link]

-

Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. ResearchGate. [Link]

Sources

A Technical Guide to the Stability and Storage of 2-(Quinolin-4-YL)acetaldehyde for Research and Development

Abstract

2-(Quinolin-4-YL)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily owing to the established biological significance of the quinoline scaffold. However, the presence of a reactive acetaldehyde moiety introduces significant challenges related to chemical stability and long-term storage. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the inherent instability of this compound. We will explore the primary degradation pathways, including oxidation, polymerization, and aldol condensation, grounded in the principles of aldehyde chemistry. Based on this analysis, we present a set of evidence-based protocols for optimal storage and handling designed to preserve the compound's purity and integrity. Furthermore, a comprehensive, self-validating experimental workflow for empirical stability assessment is detailed, enabling laboratories to qualify and manage their inventories of this critical reagent effectively.

Introduction: The Synthetic Utility and Inherent Challenge

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As a synthetic intermediate, 2-(Quinolin-4-YL)acetaldehyde provides a direct route to introduce a versatile two-carbon chain at the 4-position of the quinoline nucleus, enabling the synthesis of more complex molecules for drug discovery and functional materials development.[1]

Despite its synthetic potential, the compound's utility is fundamentally limited by its stability. The terminal aldehyde group is one of the more reactive functional groups in organic chemistry. Its susceptibility to oxidation and polymerization often leads to rapid degradation, compromising sample purity, affecting reaction yields, and introducing confounding variables in biological assays.[2] Understanding the mechanisms of this instability is paramount for any researcher utilizing this reagent. This guide serves to elucidate these challenges and provide robust, field-tested solutions for its management.

The Chemical Basis for Instability: A Tale of Two Moieties

The stability profile of 2-(Quinolin-4-YL)acetaldehyde is dictated by the interplay between its two core structural features: the aromatic quinoline ring and the aliphatic aldehyde sidechain.

-

The Reactive Aldehyde: Aldehydes are inherently prone to degradation due to the electrophilic nature of the carbonyl carbon and the presence of acidic α-hydrogens. This makes them susceptible to a variety of transformations under common laboratory conditions.[2]

-

The Quinoline Influence: The quinoline ring, being an electron-deficient aromatic system, can influence the reactivity of the adjacent acetaldehyde group through inductive effects. This electronic influence can potentially exacerbate the instability of the aldehyde moiety compared to simple aliphatic aldehydes.

Primary Degradation Pathways

Based on the known reactivity of aldehydes, three primary degradation pathways represent the most significant risks to the integrity of 2-(Quinolin-4-YL)acetaldehyde. These reactions can occur slowly even under what are perceived as standard storage conditions.

Oxidative Degradation

This is the most common degradation pathway for aldehydes.[2] In the presence of atmospheric oxygen, 2-(Quinolin-4-YL)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(Quinolin-4-yl)acetic acid. This transformation is often catalyzed by light and trace metal impurities. The resulting acidic impurity can, in turn, catalyze further degradation reactions.

Polymerization (Trimerization)

Aldehydes can undergo self-condensation to form cyclic polymers, most commonly trimers known as trioxanes.[2] This process is often catalyzed by trace amounts of acid or base. The formation of these oligomers results in a loss of the desired monomeric aldehyde, often observed as the material becoming more viscous or even solidifying over time.[2] Counterintuitively, some evidence suggests that very low temperatures can accelerate trimer formation in certain aliphatic aldehydes.[2]

Aldol Condensation

The presence of α-hydrogens on the acetaldehyde chain allows for enolate formation under basic or, more slowly, acidic conditions. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde to form an aldol addition product. Subsequent dehydration can lead to the formation of a conjugated α,β-unsaturated aldehyde, further complicating the sample matrix.

The following diagram illustrates these potential degradation routes originating from the parent compound.

Caption: Primary degradation pathways for 2-(Quinolin-4-YL)acetaldehyde.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The core principle is to rigorously exclude the catalysts of degradation: oxygen, light, moisture, and incompatible contaminants.

Optimal Storage Conditions

The following conditions are synthesized from best practices for handling reactive aldehydes and air-sensitive reagents.[3][4]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Slows the rate of most chemical reactions. Avoid freezing unless the compound is in a dilute, validated solution, as low temperatures can sometimes promote polymerization.[2][3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. An inert atmosphere is the most critical factor for long-term stability.[4] |

| Light Exposure | Amber Glass or Opaque Vial | Protects the compound from light, which can catalyze the formation of free radicals and accelerate oxidation. |

| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Prevents ingress of atmospheric oxygen and moisture. Glass is preferred for its inertness. PTFE liners provide a high-quality seal against reactive chemicals. |

| Purity | Store Neat or as a Dilute Solution | Storing neat under a robust inert atmosphere is common. Alternatively, for ease of use, storing as a 10% solution in an anhydrous, peroxide-free primary alcohol (e.g., ethanol) can enhance stability by forming the more stable hemiacetal in situ.[2] |

Safe Handling Procedures

Proper handling is as crucial as proper storage. Every exposure to the laboratory environment can compromise the compound's integrity.

-

Work Under Inert Atmosphere: All aliquoting and handling of the neat compound should be performed inside a glove box or using Schlenk line techniques with dry, degassed solvents and glassware.[5]

-

Use Clean, Dry Equipment: Syringes, needles, and glassware must be oven-dried to remove adsorbed moisture before use.[5]

-

Minimize Headspace: When storing, especially after taking an aliquot, ensure the vial has minimal headspace to reduce the amount of potential oxygen present. If possible, backfill the vial with an inert gas.

-

Consider Antioxidants: For bulk material or long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm) can help inhibit oxidation.[2] However, this must be assessed for compatibility with downstream applications.

Experimental Workflow: A Protocol for Stability Assessment

Trust in a reagent requires verification. The following protocol provides a systematic workflow for researchers to empirically determine the stability of their specific batch of 2-(Quinolin-4-YL)acetaldehyde under defined stress conditions. This is crucial for establishing a reliable shelf-life and for troubleshooting inconsistent experimental results.

Objective

To quantify the degradation of 2-(Quinolin-4-YL)acetaldehyde over time when exposed to common laboratory stressors (elevated temperature, light, and air).

Materials and Methods

-

Sample Preparation:

-

Prepare a stock solution of 2-(Quinolin-4-YL)acetaldehyde at a known concentration (e.g., 1 mg/mL) in an appropriate anhydrous solvent (e.g., acetonitrile or ethanol).

-

Dispense this stock solution into multiple amber and clear HPLC vials.

-

-

Establish Time Zero (T=0): Immediately analyze three vials to establish the initial purity and concentration of the compound. This is the baseline against which all other samples will be compared.

-

Application of Stress Conditions:

-

Control: Store a set of amber vials at 2–8 °C under an inert atmosphere (if possible, by sealing under argon).

-

Thermal Stress: Store a set of amber vials in an oven at a controlled, elevated temperature (e.g., 40 °C).

-

Photolytic Stress: Store a set of clear vials on a lab bench exposed to ambient light at room temperature.

-

Oxidative Stress: Store a set of amber vials at room temperature with the cap loosened or periodically opened to allow air exchange.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks), remove one vial from each stress condition.

-

Immediately analyze the sample by a suitable analytical method.

-

-

Analytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal. A C18 column is a good starting point.

-

Mobile Phase: A gradient method using acetonitrile and water (with 0.1% formic acid to aid peak shape) is recommended.

-

Detection: Monitor at a wavelength appropriate for the quinoline chromophore (e.g., ~280-320 nm).

-

Data Collection: Record the peak area of the parent compound and note the appearance and area of any new peaks (degradation products).

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining parent compound versus time for each condition.

-

A stable compound will show minimal loss (<5%) under control conditions, while an unstable compound will show significant degradation under one or more stress conditions.

-

Caption: Experimental workflow for assessing the stability of the compound.

Conclusion

While 2-(Quinolin-4-YL)acetaldehyde is a synthetically powerful intermediate, its inherent reactivity demands a rigorous and informed approach to its storage and handling. The principal threats to its integrity are oxidation, polymerization, and self-condensation. These can be effectively mitigated by strict adherence to protocols that exclude air, light, and moisture. The recommended storage condition is refrigerated (2–8 °C) under an inert atmosphere in a tightly sealed, opaque container. For researchers, empirically validating the stability of each batch using a systematic stress-testing protocol is a critical step in ensuring the reliability and reproducibility of their scientific outcomes. By implementing these practices, the full synthetic potential of this valuable compound can be realized.

References

-

Advanced Biotech. (2025). SDS - Acetaldehyde 50% PG Natural. [Link]

-

CPAChem. (2023). Safety data sheet - Acetaldehyde Standard Solution. [Link]

-

Agilent Technologies. (2024). Acetaldehyde - Safety Data Sheet. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. [Link]

-

Gürsoy, E. A., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Molecules, 22(9), 1546. MDPI. [Link]

-

Schut, G. J., et al. (2014). Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. PLoS ONE, 9(12), e115832. PMC - PubMed Central. [Link]

-

Sowińska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. MDPI. [Link]

-

Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biol Chem Hoppe Seyler, 370(11), 1183-9. PubMed. [Link]

-

Tkachev, A. V. (2019). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Quinolin-2-YL)acetaldehyde. PubChem Compound Database. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Valente, S., et al. (2019). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Journal of Medicinal Chemistry, 62(3), 1169-1186. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Quinolin-4-YL)acetaldehyde in Organic Solvents

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a diverse range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The compound 2-(Quinolin-4-YL)acetaldehyde is a key intermediate in the synthesis of more complex quinoline derivatives, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for researchers in drug development and organic synthesis.[3][4]

This technical guide provides a comprehensive analysis of the solubility of 2-(Quinolin-4-YL)acetaldehyde in organic solvents. In the absence of extensive empirical data in the public domain, this guide adopts a first-principles approach, combining theoretical predictions based on molecular structure with robust, field-proven experimental protocols. This document is designed to be a self-validating system, empowering researchers to both predict and empirically determine the solubility of this compound with a high degree of confidence.

Physicochemical Properties of 2-(Quinolin-4-YL)acetaldehyde: A Predictive Overview

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. While experimental data for 2-(Quinolin-4-YL)acetaldehyde is scarce, we can infer its likely properties from its constituent parts: the quinoline ring and the acetaldehyde side chain.

The parent compound, quinoline, is a colorless, hygroscopic liquid that is sparingly soluble in cold water but readily dissolves in hot water and most common organic solvents such as ethanol, ether, and acetone.[5][6] This is indicative of a molecule with both polar (due to the nitrogen atom in the pyridine ring) and nonpolar (due to the benzene ring) characteristics.

The acetaldehyde functional group introduces a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor.[7][8][9][10] Aldehydes with shorter carbon chains are generally soluble in water, but their solubility decreases as the carbon chain length increases.[7][8][9]

Combining these features, 2-(Quinolin-4-YL)acetaldehyde is expected to be a moderately polar compound. The presence of the quinoline ring system and the aldehyde group suggests that it will be soluble in a range of polar and non-polar organic solvents. A computed property for a related isomer, 2-(Quinolin-2-YL)acetaldehyde, is the XLogP3 value of 1.6, which suggests a degree of lipophilicity that would favor solubility in organic solvents over water.[3]

Table 1: Predicted Physicochemical Properties of Quinoline-Acetaldehyde Isomers

| Property | Predicted Value (for 2-(Quinolin-2-YL)acetaldehyde) | Predicted Value (for 2-(quinolin-8-yl)acetaldehyde) | Reference |

| Molecular Weight | 171.19 g/mol | 171.2 g/cm3 | [3][11] |

| XLogP3 | 1.6 | Not Available | [3] |

| Hydrogen Bond Donor Count | 0 | Not Available | [3] |

| Hydrogen Bond Acceptor Count | 2 | Not Available | [3] |

| Boiling Point | 309.6±17.0 °C | 331.8±17.0 °C | [11][12] |

| Density | 1.165±0.06 g/cm3 | 1.165±0.06 g/cm3 | [11][12] |

Note: These are computationally predicted values for isomers and should be used as a guide for 2-(Quinolin-4-YL)acetaldehyde.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the qualitative solubility of 2-(Quinolin-4-YL)acetaldehyde in a variety of organic solvents.[13]

Table 2: Predicted Qualitative Solubility of 2-(Quinolin-4-YL)acetaldehyde

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can hydrogen bond with the nitrogen of the quinoline ring and the carbonyl oxygen of the aldehyde. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact with the dipole of the quinoline and acetaldehyde moieties. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane (DCM) | Nonpolar | Moderate | The moderate polarity of DCM should allow for dissolution of the moderately polar target compound. |

| Ethyl Acetate | Moderately Polar | Moderate to High | The ester functionality provides polarity that can interact with the solute. |

| Toluene | Nonpolar | Low to Moderate | The aromatic nature of toluene may allow for some π-π stacking interactions with the quinoline ring. |

| Hexane | Nonpolar | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar functionalities of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate, quantitative solubility data, experimental determination is essential. The following protocols provide a robust framework for this purpose.

Materials and Equipment

-

2-(Quinolin-4-YL)acetaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for the experimental determination of solubility.

Caption: Figure 1. Experimental workflow for solubility determination.

Protocol 1: Quantitative Solubility Determination using the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Quinolin-4-YL)acetaldehyde to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Pipette a known volume of the desired organic solvent (e.g., 1-2 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-